4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
Overview
Description
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a synthetic organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of fluorene.
Friedel-Crafts Alkylation: Attachment of the 2,5-dimethylphenyl group.
Hydroxylation: Introduction of the hydroxyl group to the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted fluorenes or oxidized derivatives.
Scientific Research Applications
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may have applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with other materials and conducts electricity.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, simpler in structure.
2,7-Dibromofluorene: Lacks the additional phenyl and hydroxyl groups.
9-Phenylfluorene: Similar but without bromine atoms and hydroxyl group.
Uniqueness
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the combination of bromine atoms, a dimethylphenyl group, and a hydroxyl group, which may confer unique electronic and chemical properties.
Properties
Molecular Formula |
C27H20Br2O |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
4-[2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C27H20Br2O/c1-16-3-4-17(2)24(13-16)27(18-5-9-21(30)10-6-18)25-14-19(28)7-11-22(25)23-12-8-20(29)15-26(23)27/h3-15,30H,1-2H3 |
InChI Key |
DOTCHILFSJVLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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